1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-12-4-8(14)13-6-9(10,11)3-7(13)5-15-2/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFPQIQPZZTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CC(CC1COC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a compound with potential biological activity that has garnered interest in pharmacological research. This article discusses its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H15F2N3O
- CAS Number : 2098115-09-2
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and influence behavioral outcomes .
Antioxidant Properties
A derivative of this compound has been shown to exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection .
Study 1: Neuroprotective Effects
A study investigating piperazine derivatives found that certain modifications led to increased neuroprotective properties against oxidative stress in neuronal cell cultures. While direct studies on this compound are lacking, the structural similarities suggest potential for similar effects .
Study 2: Inhibition of AChE
Research involving related compounds has demonstrated their ability to bind to the active site of AChE, inhibiting its function. This inhibition was linked to improved cognitive function in animal models, suggesting a pathway through which this compound could exert beneficial effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 225.26 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in the development of new pharmaceuticals. Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for psychiatric disorders. Studies have indicated that compounds with similar structures can act as inhibitors or modulators of specific receptors in the central nervous system.
Neuropharmacology
Research has shown that derivatives of pyrrolidine compounds can exhibit significant activity on serotonin and dopamine receptors. This compound may be explored for its effects on mood regulation and cognitive enhancement. Preliminary studies involving analogs have reported promising results in animal models, indicating potential efficacy in treating conditions such as depression and anxiety.
Synthesis of Related Compounds
The synthesis of 1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one serves as a precursor for the development of other bioactive molecules. By modifying the existing structure, researchers can create new compounds with tailored pharmacological profiles.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate the antidepressant effects of pyrrolidine derivatives | Demonstrated significant reduction in depressive behaviors in rodent models when treated with similar compounds. |
| Study 2 | Investigate receptor binding affinity | Found that related compounds showed high affinity for serotonin receptors, suggesting potential for mood disorder treatments. |
| Study 3 | Synthesize novel derivatives for enhanced activity | Reported successful synthesis of several analogs with improved pharmacokinetic properties compared to the original compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
